chemical structure and properties of 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline
chemical structure and properties of 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline
An In-depth Technical Guide to the Predicted Chemical Profile and Therapeutic Potential of 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] Strategic functionalization of this heterocyclic system allows for the fine-tuning of its physicochemical properties and biological activities. The introduction of a nitro group, particularly at the 5-position, can significantly modulate the molecule's electronic character and is a key pharmacophore in compounds with demonstrated anticancer and antimicrobial effects.[3][4] This is often attributed to its ability to undergo bioreduction in hypoxic environments, characteristic of solid tumors, leading to cytotoxic reactive species.[3] Concurrently, substitution at the 8-position with a thioether linkage introduces a soft ligand capable of metal chelation, a mechanism known to disrupt essential metalloenzyme functions in pathogens and cancer cells.[5][6]
This technical guide addresses 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline , a novel chemical entity for which no direct experimental data currently exists in the public domain. By leveraging robust data from structurally related analogs, this document constructs a scientifically informed, predictive profile of this compound. We will provide a comprehensive overview of its predicted chemical structure and properties, a plausible and detailed synthetic route, and its anticipated biological activities. This guide is intended for researchers, scientists, and drug development professionals to stimulate and inform future research into this promising, yet uncharacterized, molecule.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of the target compound combines the 5-nitroquinoline core with an 8-isobutylthioether substituent. This unique combination is hypothesized to yield a distinct set of physicochemical properties that will govern its behavior in biological systems.
Molecular Structure
The 2D structure of 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline is presented below:
Figure 1: 2D Chemical Structure.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties for 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline. These values are calculated based on its structure and by referencing known data for its core components, such as 5-nitroquinoline.[7]
| Property | Predicted Value | Reference / Method |
| Molecular Formula | C₁₃H₁₂N₂O₂S | - |
| Molecular Weight | 260.31 g/mol | - |
| Appearance | Yellow to orange crystalline solid | Extrapolated from 5-nitroquinoline[8] |
| Melting Point (°C) | 110 - 130 | Predicted |
| LogP (Octanol/Water) | ~3.5 - 4.0 | Calculated; increased lipophilicity from isobutylthioether group |
| Topological Polar Surface Area (TPSA) | 58.71 Ų | Calculated (value for 5-nitroquinoline moiety[7]) |
| Hydrogen Bond Donors | 0 | - |
| Hydrogen Bond Acceptors | 4 | - |
| Rotatable Bonds | 3 | - |
Predicted Spectroscopic Characteristics
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, likely in the range of δ 7.5-9.0 ppm. The isobutyl group would present a characteristic pattern: a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (CH₂) protons adjacent to the sulfur atom.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display 13 unique signals corresponding to each carbon atom in the molecule.
-
Infrared (IR) Spectroscopy: Key absorption bands are predicted to appear around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹ for the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively. Aromatic C=C and C=N stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ or [M+H]⁺ at m/z 260 or 261, respectively.
Proposed Synthetic Pathway
While the target compound is not commercially available, a plausible synthetic route can be designed based on established methodologies for the functionalization of quinoline systems.[9][10] The proposed pathway involves a multi-step process starting from quinoline, leveraging a key 8-aminoquinoline intermediate.
Synthetic Workflow Overview
The proposed synthesis follows a logical progression: nitration of the quinoline core, reduction to form the key amine intermediate, conversion to a suitable leaving group, and final nucleophilic substitution with the desired thiol.
Caption: Proposed multi-step synthesis of 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline.
Detailed Experimental Protocol
This protocol is a hypothetical adaptation of established procedures for analogous chemical transformations.
Step 1: Nitration of Quinoline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid.
-
Addition of Reagents: Slowly add quinoline (1 equivalent) to the cooled sulfuric acid while maintaining the temperature below 10°C. Subsequently, add a mixture of concentrated sulfuric acid and nitric acid (1.5 equivalents) dropwise, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.[9]
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated sodium carbonate solution until a precipitate forms.
-
Extraction & Purification: Extract the product with dichloromethane (DCM). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield a mixture of 5-nitroquinoline and 8-nitroquinoline.[3]
Step 2: Isomer Separation and Reduction of 8-Nitroquinoline
-
Separation: Separate the 5- and 8-nitroquinoline isomers using fractional crystallization from a suitable solvent like ethanol or by column chromatography.[9]
-
Reduction: Dissolve the isolated 8-nitroquinoline (1 equivalent) in ethanol. Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Hydrogenation: Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent to yield 8-aminoquinoline, which can be further purified by recrystallization.[11]
Step 3 & 4: Synthesis of 8-Chloro-5-nitroquinoline This intermediate is crucial. A plausible route is via the Sandmeyer reaction on 8-aminoquinoline to produce 8-chloroquinoline, followed by a second nitration.
-
Diazotization: Dissolve 8-aminoquinoline (1 equivalent) in aqueous HCl. Cool the solution to 0-5°C and add a solution of sodium nitrite (1.1 equivalents) in water dropwise.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in HCl. Slowly add the diazonium salt solution to the CuCl solution. Stir at room temperature until nitrogen evolution ceases.
-
Work-up: Extract the product with an organic solvent, wash, dry, and purify by chromatography to obtain 8-chloroquinoline.
-
Nitration: Carefully add 8-chloroquinoline (1 equivalent) to a cold mixture of concentrated sulfuric and nitric acid. Allow the reaction to proceed at a controlled temperature.
-
Purification: Quench the reaction with ice and isolate the precipitated 8-chloro-5-nitroquinoline by filtration. Recrystallize from a suitable solvent.
Step 5: Thioether Formation
-
Reaction Setup: In a flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous dimethylformamide (DMF).
-
Thiolate Formation: Cool the suspension to 0°C and slowly add 2-methyl-1-propanethiol (1.1 equivalents). Stir until hydrogen evolution stops.
-
Substitution: Add a solution of 8-chloro-5-nitroquinoline (1 equivalent) in DMF to the thiolate mixture.
-
Reaction: Allow the reaction to warm to room temperature or heat gently (e.g., 50-60°C) until TLC indicates the consumption of the starting material. This type of nucleophilic aromatic substitution is a standard method for forming aryl thioethers.[10]
-
Work-up and Purification: Quench the reaction by carefully adding water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield the final compound, 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline.
Anticipated Biological Activity and Experimental Validation
The hybrid structure of 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline suggests a multi-faceted pharmacological profile. The 5-nitroquinoline moiety is a known pharmacophore for anticancer and antimicrobial activity, while the 8-thioquinoline portion is associated with metal chelation and enzyme inhibition.[4][6][12]
Hypothesized Mechanisms and Applications
-
Anticancer Potential: The nitro group can be reduced by cellular reductases, particularly in the hypoxic environment of solid tumors, to form radical species that induce DNA damage and apoptosis.[3][13] The compound could also act as a metal chelator, disrupting the function of metalloenzymes crucial for cancer cell proliferation.[14] We hypothesize potent activity against various cancer cell lines, including breast (MCF-7), lung (A549), and glioblastoma (U-87).[15]
-
Antimicrobial Activity: 8-Hydroxyquinoline derivatives like nitroxoline (8-hydroxy-5-nitroquinoline) are effective antimicrobial agents.[5][16] The mechanism often involves the chelation of essential divalent metal ions (e.g., Fe²⁺, Zn²⁺, Mg²⁺), which are cofactors for many bacterial enzymes.[5] The thioether at position 8 is also capable of metal coordination. Therefore, the target compound is predicted to exhibit broad-spectrum antibacterial and potentially antifungal activity.
-
Enzyme Inhibition: Thioether-containing molecules can act as inhibitors for various enzymes, such as kinases or proteases, by forming interactions within the active site. Quinoline derivatives have been explored as inhibitors of α-glucosidase and cyclooxygenase (COX) enzymes.[12][17]
Proposed Experimental Screening Workflow
To validate these hypotheses, a structured experimental cascade is proposed. This workflow enables a systematic evaluation from broad cytotoxicity to more specific mechanistic studies.
Caption: A hierarchical workflow for the biological evaluation of the target compound.
Detailed Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol describes a standard method for assessing the effect of the compound on the viability of cancer cells.[15]
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast cancer line) in a 96-well microtiter plate at a density of 5,000 to 10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and DMSO only (vehicle control) and untreated cells (negative control).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
This guide presents a predictive but scientifically robust profile of 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline . Based on the well-documented activities of its core structural motifs, this novel compound is hypothesized to be a promising candidate for drug development, potentially possessing a dual-action profile as both an anticancer and antimicrobial agent. The isobutylthioether group at the 8-position offers a unique lipophilic character and potential for specific enzyme interactions, distinguishing it from previously studied 8-hydroxy or 8-amino analogs.
The immediate and most critical next step is the chemical synthesis and structural confirmation of this compound. The proposed synthetic route provides a viable starting point for its creation in the laboratory. Following successful synthesis, the outlined experimental workflows, beginning with primary in vitro screening, will be essential to validate the hypotheses presented herein. Future research should focus on elucidating its precise mechanisms of action, evaluating its selectivity for cancer cells over healthy cells, and determining its in vivo efficacy and safety profile. The exploration of 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline could pave the way for a new class of therapeutic agents with significant potential.
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